molecular formula C8H9Cl2NO B13142891 (R)-2-Amino-2-(2,4-dichlorophenyl)ethanol

(R)-2-Amino-2-(2,4-dichlorophenyl)ethanol

Cat. No.: B13142891
M. Wt: 206.07 g/mol
InChI Key: VWMOCFARWTYBNT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2,4-dichlorophenyl)ethanol is a chiral compound with significant importance in various fields, including pharmaceuticals and chemical research. This compound is known for its enantioselective properties, making it a valuable intermediate in the synthesis of various drugs and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the biocatalytic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using ketoreductases. For instance, the ketoreductase from Scheffersomyces stipitis CBS 6045 has been reported to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantioselectivity .

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol often involves whole-cell biocatalysis. For example, the Acinetobacter sp. strain ZJPH1806 has been used to catalyze the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with high yield and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include chiral alcohols, amines, and various substituted derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

®-2-Amino-2-(2,4-dichlorophenyl)ethanol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.

    Biology: The compound is studied for its enantioselective properties and its role in biological systems.

    Medicine: It serves as an intermediate in the synthesis of antifungal agents like miconazole and other therapeutic drugs.

    Industry: The compound is used in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of antifungal agents, the compound acts as a chiral intermediate, facilitating the formation of active pharmaceutical ingredients. The molecular targets and pathways involved include enzyme-catalyzed reactions that ensure high enantioselectivity and yield .

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloro-1-(2,4-dichlorophenyl)ethanol: Another chiral intermediate used in the synthesis of antifungal agents.

    (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol: The enantiomer of the compound, used in different pharmaceutical applications.

    ®-2-Chloro-1-phenylethanol: Used in the synthesis of β-3 adrenergic receptor agonists.

Uniqueness

®-2-Amino-2-(2,4-dichlorophenyl)ethanol is unique due to its specific enantioselective properties, making it a valuable intermediate in the synthesis of various drugs. Its high enantiomeric excess and yield in biocatalytic reactions set it apart from other similar compounds .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-dichlorophenyl)ethanol

InChI

InChI=1S/C8H9Cl2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

VWMOCFARWTYBNT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)[C@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CO)N

Origin of Product

United States

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